molecular formula C22H23Cl2N3O5S B3746058 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B3746058
M. Wt: 512.4 g/mol
InChI Key: SDYZOMGUPLFOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation.

Mechanism of Action

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of cytokines. When a cytokine binds to its receptor, it activates JAK3, which then phosphorylates the receptor and initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors, such as STATs, which regulate the expression of genes involved in immune responses. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can block this signaling pathway and reduce the activation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis. It can also reduce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune diseases. In addition, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can reduce the proliferation and activation of T cells and B cells, which are the key players in the immune response.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. It has also been extensively studied in animal models of autoimmune diseases, which provides a wealth of data for researchers. However, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. It is a potent immunosuppressant, which can affect the immune response in unpredictable ways. It can also have off-target effects on other JAK kinases, such as JAK1 and JAK2, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One area of research is the development of more selective JAK3 inhibitors that can avoid the off-target effects on other JAK kinases. Another area of research is the identification of biomarkers that can predict the response to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in patients with autoimmune diseases. This can help to personalize the treatment and optimize the therapeutic outcomes. Finally, the combination of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide with other immunomodulatory agents, such as biologics and small molecules, can be explored to enhance the efficacy and reduce the side effects of the treatment.

Scientific Research Applications

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can suppress the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.

properties

IUPAC Name

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O5S/c1-3-31-19-9-14(13-25)18(12-20(19)32-4-2)26-22(28)15-10-21(17(24)11-16(15)23)33(29,30)27-7-5-6-8-27/h9-12H,3-8H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYZOMGUPLFOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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